3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
3-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a heterocyclic compound featuring a tetrahydroisoquinoline core with a ketone group at position 3 and a carboxylic acid substituent at position 6. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors that recognize planar, aromatic systems.
Properties
CAS No. |
933704-29-1 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
ADOMHPLVMXMMES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C(=CC=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stage 1: Esterification
The hydroxyl group of a precursor alcohol reacts with triphosgene under inert conditions:
Triphosgene’s high reactivity allows reactions to proceed at ambient temperatures (20–25°C), minimizing thermal degradation.
Stage 2: Hydrolysis
The methyl ester undergoes basic hydrolysis to yield the carboxylic acid:
Acidification with HCl precipitates the final product. This method achieves yields exceeding 85% with purity ≥95% after recrystallization.
Optimization of Reaction Conditions
Synthetic efficiency hinges on precise control of parameters such as temperature, solvent systems, and catalyst loading. For instance:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition |
| Solvent | DMF or THF | DMF enhances solubility; THF reduces side reactions |
| Catalyst (e.g., PPTS) | 5–10 mol% | Accelerates esterification without byproducts |
Dynamic NMR studies reveal that solvent choice directly affects the conformational stability of intermediates, particularly in spirocyclic derivatives.
Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade output:
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials, yielding crystals with 99% purity.
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves regioisomers, though scalability remains a challenge.
-
HPLC-MS : Reserved for final quality control, identifying trace impurities (<0.1%) such as des-carboxy derivatives.
Stereochemical Considerations
The Castagnoli-Cushman reaction enables diastereoselective synthesis of trans-configured derivatives, which exhibit superior bioactivity compared to cis-isomers. Chiral auxiliaries like Evans’ oxazolidinones enforce stereochemical control during cyclization, achieving enantiomeric excess (ee) >90% .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid span multiple domains:
Chemistry
This compound serves as a key intermediate in the synthesis of complex organic molecules and natural products. Its unique structural features allow for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Biology
Research indicates that derivatives of tetrahydroisoquinoline can act as inhibitors of enzymes such as aminopeptidase N (APN), which is implicated in tumor progression and metastasis. Additionally, studies have highlighted its potential neuroprotective effects and ability to modulate neurotransmitter systems.
Medicine
The compound shows promise in therapeutic applications for:
- Neurodegenerative diseases : Potential neuroprotective properties may help in conditions like Alzheimer's disease.
- Cancer : Its ability to inhibit specific enzymes could be leveraged for anti-cancer therapies.
- Infectious diseases : Investigations into its antibacterial and antiviral properties are ongoing.
Case Studies
Several studies have documented the efficacy of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in preclinical settings:
- Neuroprotection : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in cellular models of oxidative stress.
- Anti-cancer Activity : Research indicated that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Structural Analogs within the Tetrahydroisoquinoline Family
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Substituent Position: The 3-oxo group in the target compound introduces a polar ketone moiety, which may enhance hydrogen-bonding interactions in biological targets compared to non-oxidized analogs like the 2-benzyl derivative .
- Synthetic Utility : Boc-protected derivatives (e.g., ) are critical for multi-step syntheses, whereas the 3-oxo variant may serve as a reactive handle for further functionalization.
Comparison with Dihydroquinoline Derivatives
Dihydroquinolines with 4-oxo or 4-thioxo groups (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) are pharmacologically significant, often explored as antimicrobial or anticancer agents .
Table 2: Dihydroquinoline vs. Tetrahydroisoquinoline Derivatives
Key Differences :
- Pharmacophore Placement: The 3-oxo group in tetrahydroisoquinoline contrasts with the 4-oxo group in dihydroquinolines, altering binding interactions with biological targets.
Comparison with Isobenzofuran and Phthalazinone Derivatives
Compounds like (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one () share a ketone group but feature distinct heterocyclic systems.
Table 3: Heterocyclic Systems Comparison
Insights :
- Phthalazinone-isobenzofuran hybrids (e.g., ) exhibit rigid, planar structures suited for π-π stacking in materials, whereas the tetrahydroisoquinoline scaffold is more adaptable for receptor binding.
Biological Activity
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS No. 933704-29-1) is a compound belonging to the tetrahydroisoquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- IUPAC Name : 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid
- Structure : The compound features a heterocyclic ring structure with functional groups including a ketone and a carboxylic acid.
The biological activity of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
- Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines .
- Neuroprotective Effects : Its potential in treating neurodegenerative diseases is supported by its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic transmission in the brain .
Anticancer Activity
Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound 13d (a derivative) demonstrated potent antiproliferative activity against HeLa and K562 cell lines with IC50 values of 0.126 μM and 0.164 μM respectively .
Neuroprotective Properties
The compound has been evaluated for its neuroprotective properties:
- It exhibits moderate inhibition of human acetylcholinesterase (huAChE) with an IC50 of approximately 1680 nM, indicating potential utility in Alzheimer's disease management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, a comparison with similar compounds is valuable:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Similar core structure | Used in peptide-based drugs |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Similar core structure | Anti-inflammatory properties |
| 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Similar core structure | Synthesis of chiral derivatives |
Case Studies
Recent studies have highlighted the biological activity of this compound:
- Inhibition of Tubulin Polymerization : A study found that N-substituted derivatives showed significant inhibition of tubulin polymerization (IC50 = 3.97 μM), suggesting potential as antitumor agents targeting microtubule dynamics .
- Neuroprotective Mechanisms : Another investigation focused on the ability of certain derivatives to inhibit Aβ aggregation and protect against oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Cyclocondensation : Utilize substituted anilines and β-keto esters under acidic conditions to form the tetrahydroisoquinoline scaffold. Adjust solvent polarity (e.g., ethanol vs. DMF) to modulate reaction rates and yields .
- Hydrogenation : Reduce isoquinoline precursors (e.g., 3,4-dihydroisoquinolines) using palladium catalysts in acidic media. Catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm) critically affect stereochemical outcomes .
- Table :
| Method | Yield Range (%) | Key Variables |
|---|---|---|
| Cyclocondensation | 45–70 | Solvent polarity, temperature |
| Catalytic hydrogenation | 60–85 | Catalyst type, H₂ pressure |
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water mixtures or toluene to remove unreacted intermediates. For hydrochloride salts, use methanol/ether gradients .
- Characterization :
- X-ray crystallography : Resolve stereochemistry and confirm carboxylate positioning (e.g., dihedral angles between the carboxyl group and the tetrahydroisoquinoline ring) .
- NMR : Analyze and spectra for diagnostic peaks (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 170–175 ppm for carboxylic carbons) .
Advanced Research Questions
Q. What strategies mitigate conflicting data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Control for redox interference : Pre-treat assays with antioxidants (e.g., ascorbic acid) to rule out nonspecific redox activity .
- Validate binding modes : Use isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric inhibition. Compare values with IC₅₀ from enzymatic assays .
- Case Study : Discrepancies in IC₅₀ values for NADPH oxidase inhibition were resolved by adjusting assay pH (optimal at 7.4) and excluding divalent cations .
Q. How does stereochemistry at C3 influence biological activity, and how can it be controlled during synthesis?
- Methodological Answer :
- Chiral resolution : Employ diastereomeric salt formation with L-tartaric acid to separate enantiomers. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) .
- Stereochemical impact : The (S)-enantiomer shows 10-fold higher affinity for GABA receptors compared to (R), as demonstrated by molecular docking and electrophysiology .
- Table :
| Stereoisomer | Target Affinity (Ki, nM) | Bioactivity Relevance |
|---|---|---|
| (S)-form | 12 ± 2 | Neurotransmitter modulation |
| (R)-form | 130 ± 15 | Limited therapeutic potential |
Q. What analytical methods resolve contradictions in stability studies under varying pH conditions?
- Methodological Answer :
- pH-dependent degradation : Use LC-MS to identify degradation products. At pH < 3, decarboxylation dominates; at pH > 10, ring-opening via hydroxide attack occurs .
- Stabilization strategies : Formulate with cyclodextrins (e.g., β-CD) to enhance aqueous stability. Conduct accelerated stability testing (40°C/75% RH) over 4 weeks .
Methodological Framework for Data Interpretation
Q. How can researchers align experimental findings with theoretical models (e.g., QSAR) for this compound?
- Methodological Answer :
- QSAR modeling : Correlate logP values (calculated via ChemDraw) with membrane permeability data. Adjust substituents at C8 (e.g., electron-withdrawing groups) to enhance bioavailability .
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites. Validate with mutagenesis (e.g., Ala-scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
